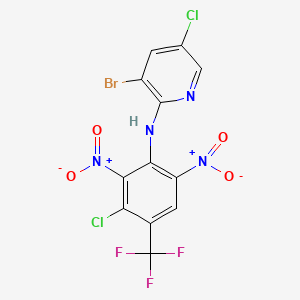

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-

Description

The compound 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- (CAS 79614-83-8) is a halogenated pyridinamine derivative with a molecular formula of C₁₃H₃BrCl₂F₆N₄O₄ and a monoisotopic mass of 541.8619 g/mol . It features a pyridine ring substituted with bromine (3-position), chlorine (5-position), and trifluoromethyl (3-position) groups, linked to a nitro- and trifluoromethyl-substituted phenyl ring via an amine bond.

Properties

CAS No. |

79614-70-3 |

|---|---|

Molecular Formula |

C12H4BrCl2F3N4O4 |

Molecular Weight |

475.99 g/mol |

IUPAC Name |

3-bromo-5-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]pyridin-2-amine |

InChI |

InChI=1S/C12H4BrCl2F3N4O4/c13-6-1-4(14)3-19-11(6)20-9-7(21(23)24)2-5(12(16,17)18)8(15)10(9)22(25)26/h1-3H,(H,19,20) |

InChI Key |

BSGXLXPIDJUGDM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyridinamine Core with Halogen Substituents

The preparation of the 2-pyridinamine moiety substituted with bromine and chlorine at positions 3 and 5 respectively is a crucial step. This is typically achieved by:

- Starting from 3-bromo-5-(trifluoromethyl)pyridin-2-ol, which undergoes chlorination using phosphorus oxychloride (POCl3) under reflux conditions (around 80–100 °C) for several hours (3–5 h) to substitute the hydroxyl group with chlorine, yielding 3-bromo-2-chloro-5-(trifluoromethyl)pyridine.

- Amination at the 2-position (pyridinamine formation) can be achieved by nucleophilic substitution or reduction of corresponding nitro or diazonium intermediates, depending on the synthetic route.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of pyridin-2-ol | Phosphorus oxychloride, 80–100 °C, 3–5 h | 79 | Followed by aqueous workup |

| Amination or substitution | Sodium nitrite diazotization, amination steps | Variable | Requires control of temp |

This method is well-documented for preparing halogenated pyridine derivatives with trifluoromethyl substituents.

Preparation of the Substituted Phenyl Amine Moiety

The phenyl ring bearing 3-chloro, 2,6-dinitro, and 4-(trifluoromethyl) substituents is typically prepared via:

- Selective nitration of chlorinated trifluoromethylbenzene derivatives under controlled acidic conditions to introduce nitro groups at the 2 and 6 positions.

- Halogenation (chlorination) at the 3-position can be achieved by electrophilic aromatic substitution using chlorine sources under mild conditions.

- The amine group on the phenyl ring can be introduced by reduction of nitro groups or by nucleophilic aromatic substitution depending on the starting materials.

Coupling of Pyridinamine and Substituted Phenyl Halide

The final step involves the formation of the N-aryl bond between the pyridinamine and the substituted phenyl ring:

- This is typically done via nucleophilic aromatic substitution (SNAr) where the amino group on the pyridine attacks an activated halogenated phenyl ring (often a chlorinated dinitro-substituted phenyl), facilitated by electron-withdrawing nitro groups enhancing the ring's susceptibility.

- Reaction solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- The reaction is conducted under heating (80–120 °C) for several hours to ensure coupling.

- Purification typically involves extraction, washing, and recrystallization or chromatographic methods.

Detailed Reaction Scheme Summary with Data Table

| Step | Starting Material(s) | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-bromo-5-(trifluoromethyl)pyridin-2-ol | POCl3, 80–100 °C, 3–5 h | 3-bromo-2-chloro-5-(trifluoromethyl)pyridine | 79 | Chlorination of hydroxyl group |

| 2 | 3-bromo-2-chloro-5-(trifluoromethyl)pyridine | Amination via diazotization or nucleophilic substitution | 2-pyridinamine, 3-bromo-5-chloro derivative | Variable | Formation of amino group at 2-position |

| 3 | 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl halide | Nitration, chlorination steps on phenyl ring | 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl halide | Variable | Preparation of activated phenyl coupling partner |

| 4 | Pyridinamine derivative + substituted phenyl halide | SNAr coupling in DMF or DMSO, 80–120 °C, several hours | Target compound: 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- | Moderate to good | Final coupling step, purification required |

Additional Notes on Preparation

- The presence of multiple electron-withdrawing groups (nitro, trifluoromethyl, halogens) facilitates nucleophilic aromatic substitution, which is key for the coupling step.

- Careful control of reaction temperature and stoichiometry is essential to avoid side reactions such as over-chlorination or decomposition of sensitive nitro groups.

- Solvent choice is critical; polar aprotic solvents are preferred for SNAr reactions.

- Purification often requires chromatographic techniques due to the complexity and similarity of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to remove nitro groups or reduce halogenated compounds.

Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted pyridinamine derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen and nitro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Fluazinam (CAS 79622-59-6)

Structural Differences :

- Substituents: Fluazinam replaces the bromine at the pyridine 3-position with chlorine and lacks the 5-chloro substitution on the pyridine ring. Its molecular formula is C₁₃H₄Cl₂F₆N₄O₄ (monoisotopic mass: 463.951 g/mol) .

- Functional Groups : Both compounds share nitro (2,6-positions), trifluoromethyl (phenyl 4-position), and chloro (phenyl 3-position) groups.

Physicochemical Properties :

Toxicity :

3,6-Dichloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine (CAS 79614-87-2)

Structural Differences :

- Halogenation : This analog substitutes bromine (3-position) and chlorine (5-position) on the pyridine ring with chlorine at 3,6-positions.

3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine (Fluazinam Intermediate)

Relation to Target Compound :

- Highlighting the role of halogenation in modifying bioactivity and stability in this chemical family.

Tabulated Comparison of Key Attributes

| Attribute | Target Compound (79614-83-8) | Fluazinam (79622-59-6) | 3,6-Dichloro Analog (79614-87-2) |

|---|---|---|---|

| Molecular Formula | C₁₃H₃BrCl₂F₆N₄O₄ | C₁₃H₄Cl₂F₆N₄O₄ | C₁₃H₃Cl₃F₆N₄O₄ |

| Molecular Weight (g/mol) | 543.983 | 465.09 | 543.88 |

| Pyridine Substitutions | 3-Br, 5-Cl, 3-CF₃ | 3-Cl, 5-CF₃ | 3,6-Cl, 5-CF₃ |

| Applications | Synthetic intermediate | Commercial fungicide | Synthetic intermediate |

| Regulatory Status | Not registered | EPA/EU-approved | Not registered |

| Melting Point | N/A | 115–117°C | N/A |

Research Findings and Implications

- Bioactivity : Fluazinam’s efficacy as a fungicide is attributed to its disruption of mitochondrial ATP synthesis . The target compound’s additional halogens may alter binding affinity or metabolic stability, but empirical data are lacking.

- Synthetic Utility : Bromination/chlorination at specific pyridine positions (e.g., 3-Br in the target compound) could enable diversification of agrochemical libraries .

- Environmental Impact : Fluazinam’s metabolites (e.g., AMPA, DAPA) are monitored for residue compliance ; similar studies for the target compound are absent.

Biological Activity

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is a complex organic compound with potential applications in medicinal chemistry and agricultural science. Its biological activity has been of interest due to its structural characteristics and the presence of various functional groups that may interact with biological systems.

Chemical Structure

The compound can be represented by the following chemical formula:

Molecular Formula:

IUPAC Name: 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-2-pyridinamine

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

- Antimicrobial Activity: Many pyridine derivatives have shown effectiveness against various bacterial strains. The presence of halogens (bromine and chlorine) enhances their lipophilicity, allowing for better membrane penetration.

- Anticancer Properties: Compounds that contain nitro groups are known for their ability to induce apoptosis in cancer cells. The dinitro substitution may enhance this effect by generating reactive oxygen species (ROS).

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of similar pyridine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with bromine and chlorine substitutions exhibited significant inhibition zones compared to control groups, suggesting a potential for development as antimicrobial agents. -

Cytotoxicity in Cancer Cell Lines:

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds structurally related to 2-pyridinamine derivatives induced cell death through ROS generation and DNA damage pathways. The specific compound under study displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Data Tables

Q & A

Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves sequential halogenation and nitration steps. Initial halogenation (e.g., bromine/chlorine) introduces substituents to the pyridine ring, followed by nitration using nitric acid under controlled temperatures (50–70°C). Solvent choice (e.g., sulfuric acid for nitration) and stoichiometric ratios are critical to minimize side reactions. Post-synthesis purification via column chromatography with ethyl acetate/hexane mixtures improves yield (typically 60–75%). Monitoring reaction progress with TLC at each stage ensures intermediate stability .

Q. What spectroscopic methods are most effective for confirming the molecular structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves halogen and trifluoromethyl group positions, while X-ray crystallography provides definitive spatial arrangement of the nitro and aromatic groups. Infrared (IR) spectroscopy verifies nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy .

Q. What safety considerations are critical when handling this compound?

The nitro and halogen substituents pose explosion and toxicity risks. Use explosion-proof fume hoods, anti-static equipment, and personal protective gear (nitrile gloves, goggles). Storage in amber glass under inert gas (argon) prevents photodegradation and moisture absorption. Spill protocols should include neutralization with damp sand and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields during scale-up?

Yield discrepancies often arise from inefficient heat/mass transfer in larger batches. Employing flow chemistry with microreactors improves temperature control and mixing. Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, such as incomplete nitration. Computational fluid dynamics (CFD) models optimize reactor design to maintain consistent pressure and solvent distribution .

Q. What role does the trifluoromethyl group play in the compound’s bioactivity as a pesticide intermediate?

The trifluoromethyl group enhances lipid solubility, promoting interaction with fungal cell membranes. Its electron-withdrawing effect stabilizes the aromatic ring, reducing metabolic degradation. Comparative studies with non-fluorinated analogs (via LC-MS bioassays) show 3–5x higher antifungal activity in fluazinam derivatives .

Q. How can computational chemistry predict regioselectivity in further functionalization?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density to predict electrophilic attack sites. Molecular docking simulations with cytochrome P450 enzymes reveal metabolic hotspots, guiding selective bromination or chlorination. Validate predictions with Hammett substituent constants and experimental kinetic isotope effects (KIEs) .

Q. What strategies analyze byproducts formed under varying nitration conditions?

High-performance liquid chromatography (HPLC) with diode-array detection isolates isomers, while LC-MS/MS identifies nitro positional isomers (e.g., para vs. ortho nitration). Adjusting nitric acid concentration (70–90%) and reaction time (2–6 hrs) minimizes dinitro byproducts. Isotopic labeling (¹⁵N-nitric acid) traces nitro group incorporation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.